

Physicochemical Properties of 4-Butoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Butoxyphenylboronic acid

Cat. No.: B025141

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Introduction: **4-Butoxyphenylboronic acid** (CAS No. 105365-51-3) is an organoboron compound that serves as a versatile intermediate in organic synthesis.^{[1][2]} As a member of the boronic acid family, it is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.^[2] Its utility extends to the synthesis of complex molecules, including pharmaceuticals and materials for liquid crystals.^[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and a generalized workflow for its synthesis and analysis.

Core Physicochemical Properties

The key physicochemical properties of **4-Butoxyphenylboronic acid** are summarized in the table below. These parameters are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Property	Value	Reference
CAS Number	105365-51-3	[1][2][3]
Molecular Formula	C ₁₀ H ₁₅ BO ₃	[1][4]
Molecular Weight	194.04 g/mol	[1][2]
Appearance	White to almost white crystalline powder	[2][3][4]
Melting Point	106-108 °C	[2][4]
Boiling Point	342.3 ± 44.0 °C (Predicted)	[2][4]
pKa	8.72 ± 0.16 (Predicted)	[2][4]
Solubility	Slightly soluble in water. Soluble in methanol.	[2][3]
SMILES	CCCCOC1=CC=C(B(O)O)C=C1	[1]

Experimental Protocols

Accurate characterization of **4-Butoxyphenylboronic acid** is essential for its effective use. The following sections detail generalized experimental protocols for key analytical techniques, adapted from standard procedures for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the compound. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra. Using a solvent that disrupts hydrogen bonding is often beneficial.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Butoxyphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent such as Methanol-d₄ or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
- **¹H NMR Acquisition:**

- Instrument: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard proton-decoupled experiment.
 - Number of Scans: 1024 or higher to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Butoxyphenylboronic acid** powder directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.
- Expected Characteristic Absorptions:
 - O-H stretch (boronic acid): Broad band in the region of 3500-3200 cm^{-1} .
 - Aromatic C-H stretch: Around 3100-3000 cm^{-1} .
 - Aliphatic C-H stretch (butyl group): Around 2960-2850 cm^{-1} .
 - B-O stretch: Strong band around 1350 cm^{-1} .
 - C-O stretch (ether): Strong band around 1250 cm^{-1} .

Mass Spectrometry (MS)

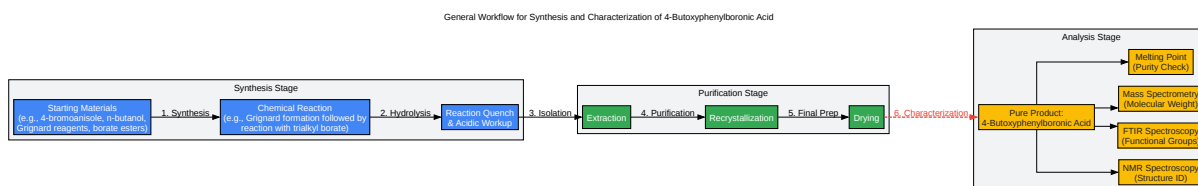
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) is a common technique for boronic acids.

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- ESI-MS Acquisition:
 - Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole mass spectrometer.
 - Ionization Mode: Both positive and negative ion modes should be tested. Boronic acids can be challenging due to their tendency to form trimers (boroxines).
 - Mass Range: m/z 50-500.
 - Data Analysis: Analyze the spectrum for the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ and compare the observed mass to the calculated exact mass.

Synthetic and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of an arylboronic acid like **4-Butoxyphenylboronic acid**. This process begins

with starting materials and proceeds through synthesis, purification, and final analytical validation.



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Caption: Workflow for the synthesis and characterization of **4-Butoxyphenylboronic acid**.

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